(+/-)-(cis)-Dorzolamide is an isomer of Dorzolamide. Dorzolamide is a carbonic anhydrase inhibitor. It is an anti-glaucoma agent, and acts by decreasing the production of aqueous humour.
Dorzolamide, (+/-)-(cis)-
CAS No.: 120279-90-5
Cat. No.: VC21339806
Molecular Formula: C10H16N2O4S3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120279-90-5 |
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Molecular Formula | C10H16N2O4S3 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Standard InChI | InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 |
Standard InChI Key | IAVUPMFITXYVAF-POYBYMJQSA-N |
Isomeric SMILES | CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
SMILES | CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Canonical SMILES | CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Chemical Identity and Structure
Molecular Characteristics
Dorzolamide, (+/-)-(cis)- in its hydrochloride salt form has the molecular formula C₁₀H₁₇ClN₂O₄S₃ and a molecular weight of 360.9 g/mol . The compound belongs to the class of sulfonamide derivatives and features a thieno[2,3-b]thiopyran ring system with specific functional groups: a sulfonamide group at position 2, an ethylamino group at position 4, and a methyl group at position 6 . The molecule also contains a dioxide functionality at positions 7,7 of the thiopyran ring, which plays a crucial role in its biological activity .
Nomenclature and Synonyms
The compound is known by several chemical names and identifiers, providing a comprehensive identification framework for research and clinical applications:
Name/Identifier Type | Value |
---|---|
IUPAC Name | (4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride |
Alternative Names | cis-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride |
CAS Number | 120279-36-9 |
Laboratory Codes | L671152; MK507; L671152 hydrochloride; MK507 hydrochloride |
Parent Compound CID | 3154 (PubChem) |
Stereochemical Properties
The stereochemistry of dorzolamide is critical to its therapeutic efficacy. The compound exists as a racemic mixture of cis isomers, where both the ethylamino group at position 4 and the methyl group at position 6 are oriented on the same side of the thiopyran ring plane . The specific (4S,6S) enantiomer demonstrates the highest pharmacological activity and is the active component in clinical formulations, although the racemic mixture also exhibits carbonic anhydrase inhibitory properties .
Synthesis and Stereochemical Development
Historical Synthesis
The synthesis of dorzolamide was first achieved in Merck's laboratories in 1989, marking a significant advance in the development of topical carbonic anhydrase inhibitors . The original synthetic pathways focused on obtaining the desired stereochemistry necessary for optimal biological activity, though these early methods often resulted in mixtures requiring separation and purification .
Advanced Stereoselective Approaches
Recent advances in synthetic methodology have led to more efficient stereoselective approaches. A notable breakthrough involves the preparation of the key intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, through a remarkably stereoselective solvolysis reaction . This process utilizes an acetate ester in an acetone/phosphate buffer mixture as the solvent system .
Reaction Mechanism and Kinetics
The stereoselective solvolysis proceeds via an SN1-like pathway, as evidenced by the correlation of solvolysis rate constants with YOTs values of different solvent mixtures . Kinetic studies have confirmed that the formations of cis and trans isomers follow first-order processes, with distinct rate constants for each stereoisomer . This mechanistic understanding has enabled the development of a two-step process that converts diastereoisomeric mixtures to the diastereoisomerically pure form regardless of their initial ratio .
Pharmacological Properties
Mechanism of Action
Dorzolamide functions as a highly specific inhibitor of carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme is crucial in the ocular ciliary processes, where local production of bicarbonate promotes sodium and fluid transport . By inhibiting carbonic anhydrase II, dorzolamide disrupts this process, leading to:
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Decreased formation of bicarbonate ions
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Reduced sodium and fluid transport
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Diminished aqueous humor secretion
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Lowered intraocular pressure
The compound's selectivity is remarkable, with approximately 4000-fold higher affinity for carbonic anhydrase II than for carbonic anhydrase I .
Target Profile
Dorzolamide interacts with multiple carbonic anhydrase isoenzymes, though with varying affinities:
Target Enzyme | Interaction Type | Relative Affinity | Organism |
---|---|---|---|
Carbonic anhydrase 2 | Inhibitor | Highest (primary target) | Humans |
Carbonic anhydrase 4 | Inhibitor | Moderate | Humans |
Carbonic anhydrase 1 | Inhibitor | Low (≈4000× less than CA-2) | Humans |
Carbonic anhydrase 3 | Inhibitor | Low | Humans |
Pharmacodynamics
Following ophthalmic administration, dorzolamide produces a reduction in elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The peak ocular hypotensive effect is observed approximately 2 hours after application . When used in combination with topical beta-adrenergic antagonists such as timolol, dorzolamide demonstrates an additive effect in lowering intraocular pressure, providing enhanced therapeutic outcomes .
Clinical Applications
Approved Indications
Dorzolamide hydrochloride is primarily indicated for the treatment of elevated intraocular pressure in patients with:
The compound is available as a 2% ophthalmic solution and is marketed under the brand name Trusopt . It is also available in a fixed-dose combination with timolol maleate under the brand name Cosopt .
Dosage and Administration
The standard therapeutic regimen for dorzolamide hydrochloride is:
Parameter | Recommendation |
---|---|
Dosage form | 2% ophthalmic solution |
Frequency | One drop three times daily |
Administration route | Topical ophthalmic |
Combination use | May be used concomitantly with other topical ophthalmic medications |
Special populations | No significant dose adjustments required for elderly patients |
Emerging Applications
Recent research has identified potential new applications for dorzolamide beyond ophthalmology:
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Inhibition of bacterial carbonic anhydrases from Helicobacter pylori and Mycobacterium tuberculosis
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Activity against oseltamivir-resistant H1N1 influenza viruses with the H275Y mutation at the neuraminidase gene
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Potential as a template for developing improved intraocular pressure-reducing agents through molecular modification
These discoveries suggest promising avenues for drug repositioning, which could significantly reduce the time and cost associated with introducing new treatments to clinical practice .
Pharmacokinetic Properties
Ocular and Systemic Absorption
Upon topical ophthalmic administration, dorzolamide readily penetrates the cornea and stroma, as demonstrated in animal studies . The compound is also absorbed systemically to a limited extent following topical application . The systemic exposure has been assessed in healthy subjects receiving an oral dose of 2 mg dorzolamide twice daily (equivalent to the ophthalmic dose of 2% solution three times daily), with steady-state reached within 8 weeks of treatment initiation .
Distribution
Dorzolamide demonstrates specific distribution characteristics that influence its pharmacological profile:
Parameter | Value/Characteristic |
---|---|
Plasma protein binding | Approximately 33% |
Red blood cell accumulation | Significant due to binding to carbonic anhydrase II |
Plasma concentrations | Generally below the assay limit of quantitation (15nM) |
Blood-to-plasma ratio | High, reflecting RBC accumulation |
Metabolism and Elimination
Dorzolamide undergoes limited metabolism to N-desethyldorzolamide, which exhibits less potent activity on carbonic anhydrase II but retains some inhibitory effect on carbonic anhydrase I . Both the parent compound and this metabolite accumulate in red blood cells through binding to carbonic anhydrase enzymes .
In vitro studies using liver microsomes from Sprague-Dawley rats suggest the involvement of multiple cytochrome P450 enzymes in dorzolamide metabolism, including CYP2B1, CYP2E1, and CYP3A2 . Elimination occurs primarily via the renal route, with the unchanged drug and N-desethyldorzolamide detected in urine .
Research Developments and Future Directions
Molecular Modification Studies
Recent research has explored functionalization of the dorzolamide molecular framework to develop enhanced therapeutic agents. A notable approach involves decoration with nitric-oxide-releasing moieties, which has yielded compounds with promising activity in in vivo intraocular pressure-lowering models . These chemical modifications aim to improve efficacy, reduce side effects, or introduce dual-action mechanisms.
Structural Analysis and Optimization
The structure of key intermediates in dorzolamide synthesis has been confirmed through single-crystal X-ray analysis, providing valuable insights for future synthetic optimizations . This structural understanding, combined with mechanistic studies of the stereoselective solvolysis reaction, offers pathways for developing more efficient and economical manufacturing processes for both the racemic compound and the active (4S,6S) enantiomer.
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